molecular formula C4H4ClN3O3 B3363870 (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol CAS No. 1064687-16-6

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

Cat. No. B3363870
CAS RN: 1064687-16-6
M. Wt: 177.54 g/mol
InChI Key: DVCZGSGHLWFJMN-UHFFFAOYSA-N
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Description

“(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol” is a chemical compound with the molecular formula C4H4ClN3O3 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazole derivatives, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H and 13C NMR spectroscopy, and IR spectroscopy . The structure of pyrazole derivatives can be strategically functionalized (i.e., amines, carbaldehydes, halides, etc.) to form various fused systems .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its physical and chemical properties can be analyzed using techniques such as melting point determination, density measurement, and thermal stability assessment .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some pyrazole derivatives have shown to cause cells to die by preventing wound healing and colony formation, delaying the cell cycle phase, and inducing apoptosis .

Safety and Hazards

As with any chemical compound, handling “(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol” requires appropriate safety measures. It may cause serious eye irritation and respiratory irritation . Therefore, it is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions for research on “(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol” and other pyrazole derivatives are vast. They are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals . Therefore, various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . For instance, the development of high energy density materials (HEDM) is one of the long-term, strongly desired goals .

properties

IUPAC Name

(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZGSGHLWFJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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